![molecular formula C13H23NO4 B2472517 1-((Tert-butoxycarbonyl)amino)-2,2-dimethylcyclopentanecarboxylic acid CAS No. 1536937-34-4](/img/structure/B2472517.png)
1-((Tert-butoxycarbonyl)amino)-2,2-dimethylcyclopentanecarboxylic acid
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Overview
Description
“1-((Tert-butoxycarbonyl)amino)-2,2-dimethylcyclopentanecarboxylic acid” is a compound with the molecular formula C12H21NO4 . It is also known by its synonyms: 1-(Boc-Amino)cyclohexanecarboxylic Acid and 1-[(tert-Butoxycarbonyl)amino]cyclohexane-1-carboxylic Acid . The compound appears as a white to light yellow powder or crystal .
Molecular Structure Analysis
The molecular weight of “1-((Tert-butoxycarbonyl)amino)-2,2-dimethylcyclopentanecarboxylic acid” is 243.30 . The InChI Key is URBHKVWOYIMKNO-UHFFFAOYSA-N . The compound’s structure is confirmed by NMR .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a melting point of 178 degrees Celsius . It should be stored at a temperature between 0-10°C under inert gas . The compound is air sensitive and heat sensitive .Scientific Research Applications
- Boc -protected amino acids play a crucial role in peptide synthesis. Researchers use 1-[(tert-Butoxycarbonyl)amino]cyclohexanecarboxylic acid as a building block to create peptides with specific sequences. The Boc group protects the amino group during peptide assembly, allowing controlled deprotection and subsequent coupling reactions .
- Boc -protected amino acids can be incorporated into ionic liquids. For instance, 1-[(tert-Butoxycarbonyl)amino]cyclohexanecarboxylic acid derivatives have been explored as components in ionic liquids. These compounds exhibit interesting properties and can be recycled in certain reactions .
Peptide Synthesis
Ionic Liquids
Safety and Hazards
The compound is classified as harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Future Directions
Amino acid ionic liquids (AAILs), including those derived from tert-butoxycarbonyl-protected amino acids (Boc-AAILs), have been prepared to expand the applicability of AAILs . These protected AAILs have been used as starting materials in dipeptide synthesis . This suggests potential future directions in the use of such compounds in organic synthesis .
Mechanism of Action
Target of Action
It’s known that this compound is a tert-butoxycarbonyl (boc)-protected amino acid . Boc-protected amino acids are commonly used in peptide synthesis, suggesting that this compound may interact with peptide or protein targets .
Mode of Action
The compound, being a Boc-protected amino acid, primarily acts as a building block in peptide synthesis . The Boc group serves as a protective group for the amino function during peptide synthesis, preventing unwanted side reactions . The Boc group can be removed under acidic conditions, revealing the free amino group for subsequent peptide bond formation .
Biochemical Pathways
The compound is involved in the synthesis of dipeptides . The Boc-protected amino acid is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields .
Pharmacokinetics
As a boc-protected amino acid, its bioavailability would be influenced by factors such as its stability under physiological conditions, its solubility in biological fluids, and its resistance to metabolic degradation .
Result of Action
The primary result of the action of this compound is the formation of dipeptides . Dipeptides are small proteins that can have various biological activities depending on their amino acid composition. They can serve as precursors for larger proteins or act as signaling molecules .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Boc group’s stability can be affected by the pH of the environment, with acidic conditions favoring its removal . Additionally, the compound’s solubility can vary depending on the solvent used, which can impact its reactivity and efficacy in peptide synthesis .
properties
IUPAC Name |
2,2-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-11(2,3)18-10(17)14-13(9(15)16)8-6-7-12(13,4)5/h6-8H2,1-5H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRSMHSVTLETFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1(C(=O)O)NC(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((Tert-butoxycarbonyl)amino)-2,2-dimethylcyclopentanecarboxylic acid |
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